Binodenoson -

Binodenoson

Catalog Number: EVT-1569206
CAS Number:
Molecular Formula: C17H25N7O4
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Binodenoson is a selective agonist for the A2A adenosine receptor, a subtype of the adenosine receptor family that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This compound has been explored for its potential therapeutic applications, particularly in myocardial perfusion imaging and neuroprotection.

Source

Binodenoson, also known by its developmental code WRC-0470, is derived from structural modifications of adenosine. It is synthesized through various chemical pathways that enhance its binding affinity to the A2A receptor.

Classification

Binodenoson is classified as an adenosine receptor agonist. Specifically, it targets the A2A subtype, which is implicated in cardiovascular and neurological functions. This classification places it within a broader category of compounds that modulate adenosine signaling.

Synthesis Analysis

Methods

The synthesis of Binodenoson involves several key steps that optimize yield and purity. One notable method includes:

  1. Initial Reaction: The compound is synthesized using a reaction involving methylamine in an aqueous solution, initially maintained at low temperatures (0-5 °C) before being gradually warmed to 50-70 °C.
  2. Crystallization: The product is crystallized from protic solvents like ethanol or mixtures of ethanol and water to obtain different polymorphs, with the most stable form being a monohydrate.
  3. Isolation: The final product is isolated through a series of filtration and washing steps, utilizing solvents such as dimethyl sulfoxide followed by purified water and ethanol to ensure high purity levels .

Technical Details

The synthesis can be scaled for large-scale production, ensuring that the process remains efficient while maintaining the integrity of the compound's structure. The use of specific solvents and temperature controls during synthesis is critical for achieving the desired polymorphic form.

Molecular Structure Analysis

Structure

The molecular structure of Binodenoson features a complex arrangement characteristic of adenosine analogs. It includes:

  • A purine base
  • A ribose-like sugar moiety
  • Modifications at specific positions that enhance receptor binding

Data

The molecular formula for Binodenoson is C₁₃H₁₅N₅O₃, with a molecular weight of approximately 293.30 g/mol. Its structural representation reveals functional groups essential for its biological activity .

Chemical Reactions Analysis

Reactions

Binodenoson undergoes various chemical reactions typical of adenosine derivatives, including:

  1. Binding Interactions: It interacts with the A2A adenosine receptor through specific hydrogen bonding and hydrophobic interactions.
  2. Metabolic Pathways: Following administration, Binodenoson may participate in metabolic pathways involving enzymatic transformations typical for nucleoside analogs.

Technical Details

The compound's reactivity can be influenced by its structural features, such as the presence of hydroxyl groups which facilitate interactions with biological targets .

Mechanism of Action

Process

Binodenoson exerts its effects primarily through activation of the A2A adenosine receptor:

  1. Receptor Binding: Upon administration, Binodenoson binds to the A2A receptor with high affinity.
  2. Signal Transduction: This binding triggers downstream signaling pathways that lead to physiological responses such as vasodilation and modulation of neurotransmitter release.

Data

Studies have shown that Binodenoson exhibits a dissociation constant (K_i) in the nanomolar range for the A2A receptor, indicating strong binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Binodenoson typically appears as a white to off-white powder.
  • Solubility: It is soluble in polar solvents like dimethyl sulfoxide and ethanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: The compound demonstrates stability under various humidity conditions but can degrade under extreme temperatures or prolonged exposure to light.
  • Melting Point: The melting point range is typically around 180-190 °C depending on the polymorph .
Applications

Scientific Uses

Binodenoson has several promising applications in scientific research and clinical practice:

  1. Myocardial Perfusion Imaging: It is used as a pharmacological agent to induce vasodilation during imaging procedures, helping to assess coronary artery disease.
  2. Neuroprotective Studies: Research indicates potential neuroprotective effects through modulation of adenosine signaling pathways, making it a candidate for treating neurodegenerative disorders .
Introduction to Binodenoson

Binodenoson (chemical name: 2-((cyclohexylmethylene)hydrazino)adenosine) is an investigational selective adenosine A2A receptor agonist developed as a pharmacologic stress agent for myocardial perfusion imaging (MPI). Its design addresses limitations of non-selective adenosine receptor agonists, which frequently cause adverse effects due offtarget receptor activation. Binodenoson’s high A2A specificity enables coronary vasodilation while minimizing activation of A1, A2B, and A3 receptors linked to bronchoconstriction, AV block, and inflammation [1] [7]. Though it reached Phase 3 clinical trials for coronary artery disease diagnosis, development was discontinued despite promising efficacy and safety profiles [4].

Discovery and Development of Selective Adenosine A2A Receptor Agonists

The development of binodenoson emerged from efforts to overcome limitations of first-generation vasodilators:

  • Adenosine and dipyridamole (non-selective agonists) cause bronchospasm (via A2B/A3 receptors) and bradycardia (via A1 receptors), limiting use in asthma or conduction disorders [2] [8].
  • Structural optimization focused on modifying adenosine’s core: Replacing the ribose moiety with heterocyclic scaffolds improved A2A affinity and selectivity. Binodenoson’s [(cyclohexylmethylene)hydrazino] group at the 2-position was key to achieving >1,500-fold selectivity for A2A over A1/A2B receptors [7] [10].

Table 1: Evolution of Selective A2A Agonists for Cardiac Stress Testing

CompoundStructureA2A Affinity (Ki, nM)Selectivity vs. A1/A3Development Status
AdenosineUnmodified nucleoside310 (Low)NoneApproved (1989)
RegadenosonPyrazole-derivative29034-fold (A1)Approved (2008)
Apadenoson2-Alkoxyadenosine analog0.5154-fold (A1)Phase 3 (Discontinued)
Binodenoson2-Hydrazinoadenosine derivative270>1,500-fold (A1)Phase 3 (Discontinued)

Second-generation agonists like binodenoson, regadenoson, and apadenoson enabled single-bolus administration (vs. adenosine’s 6-minute infusion) and reduced systemic side effects [2] [7].

Structural and Molecular Characterization of Binodenoson

Binodenoson (C₁₇H₂₅N₇O₄; molecular weight 391.4 g/mol) is a purine nucleoside derivative featuring:

  • A cyclohexylmethylene hydrazone linker at the adenine 2-position, critical for A2A selectivity [1] [10].
  • An intact ribose moiety that forms hydrogen bonds with Thr88, Asn253, and His278 in the A2A receptor binding pocket [10].
  • Species-specific affinity: 270 nM Ki at human A2A receptors vs. 48,000 nM at A1 receptors, but lower selectivity in rodents due to A3 receptor differences [7].

Table 2: Key Functional Groups and Receptor Interactions

Structural ElementRole in A2A BindingEffect on Pharmacology
6-Amino group (Adenine)H-bonds with Asn253 (TM6)Anchors core structure to receptor
Ribose 3',5'-diolCoordinates H₂O network involving Thr88 (TM3), His278 (TM7)Stabilizes active receptor conformation
Cyclohexylmethylene hydrazoneHydrophobic interaction with Phe168 (EL2)Enhances A2A selectivity over A1/A3

Molecular modeling confirms binodenoson adopts a binding pose similar to adenosine in the A2A receptor’s orthosteric site, but its extended hydrazone group displaces extracellular loop residues (EL2/EL3), reducing access to adjacent A1/A3 pockets [10].

Role in Pharmacologic Stress Testing: Historical and Contemporary Contexts

Binodenoson was developed when MPI demanded safer, simpler alternatives to adenosine:

  • Clinical advantages demonstrated:
  • Achieved peak coronary hyperemia within 2–4 minutes (comparable to adenosine’s 3–4 minutes) [3].
  • Required only a single IV bolus (0.5–1.5 μg/kg) vs. weight-adjusted infusions [9].
  • Showed no clinically significant bronchoconstriction in mild asthmatics—unlike adenosine (A2B-mediated) or dipyridamole [9].
  • Phase 3 trials confirmed efficacy in detecting reversible myocardial ischemia, but regadenoson gained FDA approval first due to its fixed-dose regimen (not weight-adjusted) [2] [4].

Binodenoson’s legacy includes:

  • Validating A2A selectivity as a viable strategy to reduce respiratory side effects.
  • Influencing later agents (e.g., apadenoson) with optimized pharmacokinetics.
  • Highlighting challenges in displacing established agents despite pharmacological advantages [4] [7].

Properties

Product Name

Binodenoson

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H25N7O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6-/t10-,12-,13-,16-/m1/s1

InChI Key

XJFMHMFFBSOEPR-PNHMZMSVSA-N

Synonyms

2-(cyclohexylmethylidenehydrazino)adenosine
Binodenoson
WRC 0470
WRC-0470

Canonical SMILES

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomeric SMILES

C1CCC(CC1)/C=N\NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.